3-Chloro-2-phenylprop-2-en-1-amine hydrochloride
Overview
Description
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C9H10ClN·HCl. It is a derivative of phenylpropene and is characterized by the presence of a chlorine atom and an amine group on the propene chain. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride (MDL-72274 HCl) is the enzyme Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters, specifically in the conversion of dopamine to norepinephrine.
Mode of Action
MDL-72274 HCl acts as a potent inhibitor of both Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) . It has a 190-fold lower affinity for Monoamine Oxidase A (MAO-A) . By inhibiting these enzymes, MDL-72274 HCl prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain.
Biochemical Pathways
The inhibition of Dopamine β-hydroxylase by MDL-72274 HCl affects the catecholamine biosynthesis pathway . This results in an increase in dopamine levels and a decrease in norepinephrine levels. The inhibition of MAO-B and SSAO also impacts the monoamine neurotransmitter pathways , leading to increased levels of dopamine, norepinephrine, and serotonin in the brain .
Result of Action
The inhibition of MAO-B and SSAO by MDL-72274 HCl leads to increased levels of monoamine neurotransmitters in the brain. This can result in improved mood and reduced symptoms in conditions such as depression and Parkinson’s disease .
Action Environment
The action of MDL-72274 HCl can be influenced by various environmental factors For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
The compound 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO). The nature of these interactions involves the inhibition of these enzymes, which can lead to changes in neurotransmitter levels and other biochemical effects .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. By inhibiting MAO-B and SSAO, it can alter the metabolism of certain neurotransmitters, which can have wide-ranging effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As an inhibitor of MAO-B and SSAO, it binds to these enzymes and prevents them from carrying out their normal function of metabolizing certain neurotransmitters .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In clinical studies, oral doses as low as 100 micrograms produced substantial inhibition of platelet MAO-B . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of certain neurotransmitters, due to its inhibition of MAO-B and SSAO . Detailed information on the specific enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently well understood. Information on any transporters or binding proteins it interacts with, or any effects on its localization or accumulation, is not currently available .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently well understood. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride typically involves the reaction of 3-chloro-2-phenylprop-2-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: 3-Chloro-2-phenylprop-2-en-1-amine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.
Product Isolation: The product, this compound, is isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The process may include additional steps such as recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpropene derivatives.
Scientific Research Applications
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-phenylprop-2-en-1-amine
- 2-Phenylprop-2-en-1-amine
- 3-Chloro-2-phenylpropanoic acid
Uniqueness
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on the propene chain. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-chloro-2-phenylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H/b9-6-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZCVSJFUUXGT-BORNJIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\Cl)/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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